molecular formula C17H17ClN4O B12164413 2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide

2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide

Cat. No.: B12164413
M. Wt: 328.8 g/mol
InChI Key: CRIJAWJNUMNANF-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetohydrazide moiety attached to a dihydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Acetohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazoline core, converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Hydrazide Derivatives: Compounds like isoniazid, which is used as an antitubercular agent.

Uniqueness

2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-4H-quinazolin-3-yl]acetohydrazide

InChI

InChI=1S/C17H17ClN4O/c1-11-20-15-5-3-2-4-14(15)17(22(11)10-16(23)21-19)12-6-8-13(18)9-7-12/h2-9,17H,10,19H2,1H3,(H,21,23)

InChI Key

CRIJAWJNUMNANF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(N1CC(=O)NN)C3=CC=C(C=C3)Cl

Origin of Product

United States

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